molecular formula C9H6BrF6NO B2484007 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 637347-75-2

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B2484007
CAS No.: 637347-75-2
M. Wt: 338.047
InChI Key: HZSCKMMHNRWCDX-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic alcohol featuring a hexafluoroisopropyl (HFIP) group attached to a substituted benzene ring. The compound’s structure includes a 4-amino and 3-bromo substituent on the phenyl ring, which confers unique electronic and steric properties. The HFIP group is known to enhance metabolic stability, solubility, and bioavailability, making such derivatives relevant in medicinal chemistry for CNS-penetrant drugs or enzyme inhibitors .

Properties

IUPAC Name

2-(4-amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSCKMMHNRWCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-aminophenol to obtain 4-amino-3-bromophenol. This intermediate is then subjected to a nucleophilic substitution reaction with hexafluoropropanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the hexafluoropropanol group, which polarizes the C–Br bond.

ReagentConditionsProductYieldSource
Sodium methoxideHFIP solvent, 25°C, 6 h3-methoxy derivative82%
Ammonia (NH₃)Ethanol, 80°C, 12 h3-amino derivative68%
Potassium thiolateDMF, 50°C, 4 h3-thioether derivative75%

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, forming biaryl or alkyl-aryl bonds. The hexafluoropropanol group stabilizes transition states through hydrogen bonding with HFIP solvent.

Coupling TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, HFIP, 80°C3-aryl derivatives89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, HFIP, 100°CN-arylated amines76%

Single-Electron Transfer (SET) Reactions

The amino group facilitates SET processes in HFIP solvent, enabling radical-mediated transformations. Ultraviolet-visible spectroscopy and EPR studies confirm radical cation intermediates (Int-I ) during these reactions .

Oxidizing AgentObserved ProductKey Mechanistic Insight
PIFA (PhI(OAc)₂)Cyclized indole derivativesCT complex formation between amine and oxidant
DDQQuinone-imine productsStabilization of radical cation by HFIP

Acid-Promoted Cyclizations

The Brønsted acidity of HFIP (pKa ≈ 1.3) promotes intramolecular cyclizations. For example:

text
Reactant → HFIP (solvent) → Cyclized product (e.g., imidazo[1,2-a]pyridines)

Optimized Conditions :

  • HFIP as solvent (2.0 eq)

  • Room temperature, 12 h

  • Yield: 97% for model substrates

Oxidation:

The hydroxyl group undergoes oxidation to a ketone under strong oxidizing agents:

text
CrO₃, H₂SO₄ → 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-one (Yield: 58%)

Reduction:

The bromine atom can be reduced via catalytic hydrogenation:

text
H₂ (1 atm), Pd/C, EtOH → 2-(4-Amino-3-H-phenyl)-hexafluoropropan-2-ol (Yield: 91%)[4]

Mechanistic Considerations

  • HFIP Solvent Effects : Enhances reaction rates by stabilizing charged intermediates through hydrogen bonding and polarity effects .

  • Amino Group Participation : Acts as an electron donor in SET processes and directs electrophilic substitution at the para position .

  • Steric Effects : The hexafluoropropanol group creates steric hindrance, favoring meta-substitution in electrophilic reactions.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Nucleophilic Substitution2.1 × 10⁻³45.2
Suzuki Coupling5.8 × 10⁻⁴68.7
Acid-Promoted Cyclization9.3 × 10⁻²32.1

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes make it a valuable candidate in drug discovery and development. Its fluorinated nature often enhances the pharmacokinetic properties of potential therapeutic agents.

Anticancer Activity

Recent studies have indicated that compounds with similar fluorinated structures exhibit significant anticancer properties. The introduction of a bromine atom can also enhance the biological activity of the molecule. For instance:

  • Case Study : A derivative of this compound was tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Antimicrobial Properties

Research has shown that fluorinated compounds can possess antimicrobial activity. This compound's unique structure may contribute to its effectiveness against certain bacterial strains.

  • Case Study : Laboratory tests demonstrated that derivatives of 2-(4-amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibited significant antibacterial activity against multi-drug resistant strains.

Materials Science

In materials science, this compound is being explored for its potential applications in developing advanced materials with enhanced properties.

Fluorinated Polymers

The incorporation of this compound into polymer matrices can improve chemical resistance and thermal stability. Fluorinated polymers are known for their low surface energy and high hydrophobicity.

  • Research Findings : Studies have shown that polymers modified with fluorinated compounds exhibit improved performance in harsh chemical environments.

Coatings and Surface Modifications

Due to its hydrophobic nature, this compound can be utilized in creating protective coatings that repel water and other liquids.

  • Application Example : Coatings developed using this compound have been tested for use in electronics and automotive industries to enhance durability and performance.

Analytical Chemistry

The compound can also serve as a standard or reference material in analytical chemistry due to its well-defined structure.

Chromatography

In chromatographic methods, this compound can be used as an internal standard for quantifying other related substances due to its unique mass characteristics.

Mechanism of Action

The mechanism by which 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group and the bromine atom can influence the compound’s binding affinity and specificity, while the hexafluoropropanol moiety can enhance its stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Biological Activity/Application Key References
2-(4-Amino-3-bromophenyl)-HFIP (Target Compound) 4-NH₂, 3-Br C₉H₆BrF₆NO 324.04* Not explicitly reported; inferred medicinal potential
2-(4-Bromophenyl)-HFIP 4-Br C₉H₅BrF₆O 323.03 Intermediate in organic synthesis
2-(4-Amino-3-fluoro-5-nitrophenyl)-HFIP 4-NH₂, 3-F, 5-NO₂ C₉H₅F₇N₂O₃ 322.14 Pharmaceutical intermediate (supplier data)
2-(2-Amino-5-tert-butylphenyl)-HFIP 2-NH₂, 5-(t-Bu) C₁₃H₁₅F₆NO 315.25 Not reported; structural analog
2-(4-Aminophenyl)-HFIP (SR1001 precursor) 4-NH₂ C₉H₇F₆NO 251.15 Synthetic ROR ligand for autoimmune therapy
Thiazole-substituted HFIP derivatives (e.g., 131a, 131b) Thiazole-linked substituents Variable ~300–350 MCD inhibitors; anti-obesity/diabetes effects

Notes:

  • Target Compound: The bromo and amino groups likely enhance electrophilic reactivity and hydrogen-bonding capacity, influencing binding to biological targets.
  • Used as a synthetic intermediate .
  • Fluoro-Nitro Analog : The electron-withdrawing nitro and fluoro groups increase acidity and may affect CNS penetration .
  • Thiazole Derivatives : Replacement of the aryl group with alkyl-thiazole moieties improves MCD inhibition efficacy (IC₅₀ ~1–10 µM) .

Key Research Findings on Analogous Compounds

MCD Inhibition : Thiazole-substituted HFIP derivatives (e.g., 131a, 131b) reduced body weight and blood glucose in obese mice via MCD inhibition. The HFIP group stabilizes interactions with the enzyme’s active site .

CNS-Penetrant Therapeutics : A pyrazolo-pyrimidine HFIP derivative (Compound 37) demonstrated oral bioavailability and CNS penetration for Toxoplasma gondii treatment, highlighting the HFIP group’s role in bypassing the blood-brain barrier .

ROR Ligand Development: 2-(4-Aminophenyl)-HFIP was a precursor to SR1001, a synthetic ROR ligand that suppresses TH17-mediated autoimmunity .

Structural and Functional Insights

  • Electronic Effects : The HFIP group’s strong electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~9–10), enhancing solubility in polar solvents .
  • Substituent Impact: Bromo vs. Fluoro: Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while fluorine’s electronegativity enhances metabolic stability. Amino Group: The 4-amino substituent facilitates hydrogen bonding, critical for target engagement in enzyme inhibitors (e.g., MCD ).

Biological Activity

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (commonly referred to as the compound ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a hexafluoropropanol moiety attached to a brominated phenyl group. Its molecular formula is C9H8BrF6NC_9H_8BrF_6N, and it has unique physicochemical properties that influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. The presence of halogen atoms (like bromine) often enhances the activity against various bacterial strains.
  • Anticancer Potential : Research indicates that derivatives of hexafluoropropanol can induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspases.
  • Neuroprotective Effects : Some studies have suggested that the hexafluoropropanol moiety may confer neuroprotective properties by modulating protein aggregation processes associated with neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in pathogens.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antimicrobial Effective against Gram-positive bacteria at low concentrations.
Anticancer Induces apoptosis in A431 cancer cells with IC50 values comparable to standard treatments.
Neuroprotection Reduces protein aggregation in neuronal cell models.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of hexafluoropropanol demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments revealed that treatment with this compound resulted in increased apoptosis rates in A431 cells. Flow cytometry analysis indicated a rise in early and late apoptotic populations upon treatment.

Q & A

Q. What are the common synthetic routes for 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and what critical parameters influence yield and purity?

Synthesis involves multi-step strategies, including bromination, amination, and fluorination. Key methods and parameters:

MethodCritical ParametersYield Optimization
Friedel-Crafts Acylation Catalyst (e.g., AlCl₃), anhydrous conditions, temperature control (0–5°C)Slow reagent addition, rigorous exclusion of moisture
Zinc-Mediated Coupling Activated zinc powder, inert atmosphere (N₂), dry THFPre-treatment of zinc with HCl, controlled exothermic reaction
Condensation Reactions Stoichiometric balance, pH adjustment (6–7), reaction time (12–24 hrs)Purification via gradient elution chromatography

Post-synthetic purification (e.g., recrystallization in hexane/ethyl acetate) is critical to remove unreacted intermediates .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and CF₃ carbons (~125 ppm) .
  • FT-IR : O-H stretch (3200–3600 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves hydrogen bonding (O-H⋯N interactions, 2.8 Å distance) and absolute configuration .
  • HRMS : Validates molecular weight (theoretical [M+H]⁺ = 372.02; observed 372.03 ± 0.01) .

Discrepancies in NMR shifts due to solvent effects (DMSO vs. CDCl₃) require calibration against internal standards .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : Building block for fluorinated heterocycles via nucleophilic substitution .
  • Medicinal Chemistry : Intermediate for kinase inhibitors; CF₃ groups enhance metabolic stability .
  • Material Science : Fluorine-rich moieties improve thermal resistance in polymers .

Advanced Questions

Q. How can fluorination efficiency be optimized during synthesis?

  • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to activate fluorinating agents .
  • Solvent System : Hexafluoroisopropanol (HFIP) enhances solubility of fluorinated intermediates .
  • Temperature Control : Stepwise heating (25°C → 60°C) prevents decomposition of unstable fluorinated species .

Monitor reaction progress via ¹⁹F NMR to quantify CF₃ group incorporation .

Q. How to resolve contradictions in reported reactivity for nucleophilic substitution reactions?

Conflicting data may arise from:

  • Steric Effects : Bulky substituents near the bromine atom reduce accessibility (observed in X-ray structures ).
  • Solvent Polarity : DMSO increases nucleophilicity by 30% compared to THF .
  • Catalyst Presence : CuI accelerates reaction rates in aryl halide substitutions .

Q. Resolution Strategy :

  • Conduct kinetic studies under standardized conditions (solvent, temperature).
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and steric barriers .

Q. What methodological approaches assess the compound’s stability under physiological conditions?

  • pH Stability Testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C for CF₃ groups) .
  • Oxidative Stress Assays : Expose to H₂O₂ or liver microsomes; quantify metabolites via LC-MS .

Q. How do researchers address discrepancies in spectroscopic data across studies?

  • Cross-Validation : Use complementary techniques (e.g., X-ray + NMR) to confirm assignments .
  • Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (Gaussian 16, B3LYP) .
  • Standardized Protocols : Report solvent, concentration, and temperature in all studies .

Q. What role does the hexafluoropropanol group play in biological interactions?

  • Enhanced Binding : CF₃ groups form strong halogen bonds (e.g., with protein backbone carbonyls, ΔG = -3.2 kcal/mol) .
  • Improved Pharmacokinetics : Increases logP by 1.5 units, enhancing membrane permeability .
  • Metabolic Resistance : Fluorine atoms block cytochrome P450 oxidation sites .

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